molecular formula C38H42N2O6 B12653438 Limacusine, O-methyl CAS No. 13017-15-7

Limacusine, O-methyl

Cat. No.: B12653438
CAS No.: 13017-15-7
M. Wt: 622.7 g/mol
InChI Key: FBCXFKWMGIWMJQ-LOYHVIPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Limacusine, O-methyl is a complex organic compound with the molecular formula C38H42N2O6 It is a derivative of the alkaloid limacusine, which is known for its diverse biological activities this compound is characterized by its unique structure, which includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Limacusine, O-methyl typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the methylation of limacusine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the compound. Purification is achieved through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Limacusine, O-methyl undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its reduced forms, such as alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles like hydroxide ions can replace the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxyl derivatives.

Scientific Research Applications

Limacusine, O-methyl has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for biochemical research.

    Medicine: Preliminary research suggests that this compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Limacusine, O-methyl involves its interaction with molecular targets such as enzymes and receptors. It is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation, but it is known to affect pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Limacusine, O-methyl can be compared with other similar compounds, such as:

    Limacusine: The parent compound, which lacks the methyl group, has different biological activities and chemical properties.

    O-methyl derivatives of other alkaloids: These compounds share the methylation pattern but differ in their core structures, leading to variations in their biological activities.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

13017-15-7

Molecular Formula

C38H42N2O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1R,14R)-6,20,21,25-tetramethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaene

InChI

InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)18-24-9-12-31(41-3)33(19-24)45-27-10-7-23(8-11-27)17-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m1/s1

InChI Key

FBCXFKWMGIWMJQ-LOYHVIPDSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.